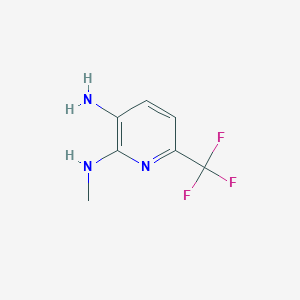
N2-Methyl-6-(trifluoromethyl)pyridine-2,3-diamine
Número de catálogo B8764406
Peso molecular: 191.15 g/mol
Clave InChI: YDDALQVHQWPIGS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US08853238B2
Procedure details


To a pressure-resistant reaction container, 3-amino-2-chloro-5-trifluoromethylpyridine (5 g), copper (II) acetylacetone (1.31 g), acetylacetone (2.50 g), cesium carbonate (16.25 g), NMP (20 ml), and 40% of aqueous methylamine solution (15 ml) were added, and stirred at 100° C. for 3 hours, at 120° C. for 3 hours, then at 140° C. for 5 hours. After the mixture was allowed to cool to room temperature, saturated aqueous ammonium chloride solution was poured thereinto, and extracted with ethyl acetate. The organic layer was dried over sodium sulfate, and concentrated under reduced pressure. The resulting residue was subjected to silica gel column chromatography to give 2.09 g of N2-methyl-6-trifluoromethylpyridin-2,3-diamine.


Name
cesium carbonate
Quantity
16.25 g
Type
reactant
Reaction Step One


Name
copper (II) acetylacetone
Quantity
1.31 g
Type
catalyst
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
N[C:2]1[C:3](Cl)=[N:4]C=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.[C:13](CC(=O)C)(=O)C.C(=O)([O-])[O-].[Cs+].[Cs+].[CH3:26][NH2:27].[Cl-].[NH4+:29]>C(CC(=O)C)(=O)C.[Cu+2].CN1C(=O)CCC1>[CH3:26][NH:27][C:13]1[C:3]([NH2:4])=[CH:2][CH:7]=[C:6]([C:8]([F:9])([F:10])[F:11])[N:29]=1 |f:2.3.4,6.7,8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C(=NC=C(C1)C(F)(F)F)Cl
|
|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)CC(C)=O
|
|
Name
|
cesium carbonate
|
|
Quantity
|
16.25 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN
|
|
Name
|
copper (II) acetylacetone
|
|
Quantity
|
1.31 g
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)CC(C)=O.[Cu+2]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN1CCCC1=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at 100° C. for 3 hours, at 120° C. for 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
at 140° C. for 5 hours
|
|
Duration
|
5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CNC1=NC(=CC=C1N)C(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.09 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
